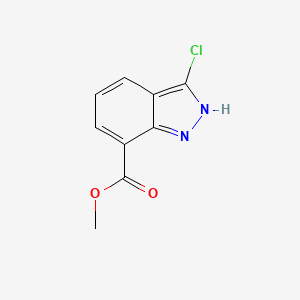
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
描述
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a fluorinated phenyl ring, which is further substituted with an ethylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 5-fluoro-3-nitrobenzaldehyde, undergoes a reduction reaction to form 5-fluoro-3-aminobenzaldehyde.
Introduction of the Piperazine Moiety: The aminobenzaldehyde is then reacted with 4-ethylpiperazine in the presence of a suitable coupling agent to form the corresponding Schiff base, which is subsequently reduced to yield (3-((4-ethylpiperazin-1-yl)methyl)-5-fluorophenyl)amine.
Boronic Acid Formation: The final step involves the conversion of the amine to the boronic acid derivative through a reaction with boronic acid reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can target the piperazine moiety or the fluorinated phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the piperazine or phenyl ring.
Substitution: Substituted derivatives of the fluorinated phenyl ring.
科学研究应用
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorinated phenyl ring and piperazine moiety contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
(3-((4-Methylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorinated phenyl ring, and ethylpiperazine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .
属性
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLAYFYTVWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)


![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)







